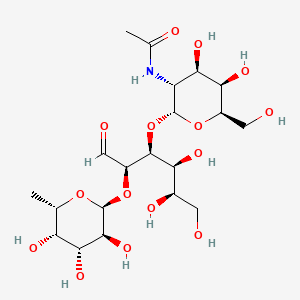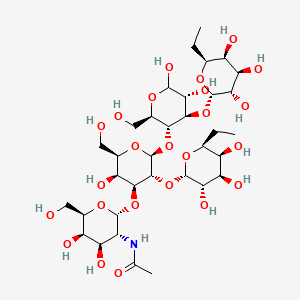
1-(3-Bromo-5-chloropyridin-2-YL)éthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chloropyridin-2-YL)ethanone is a chemical compound with the molecular formula C7H5BrClNO and a molecular weight of 234.48 g/mol . It is a solid crystalline substance that is used in various scientific research and industrial applications. The compound is characterized by the presence of a bromine and chlorine atom attached to a pyridine ring, which imparts unique chemical properties.
Applications De Recherche Scientifique
1-(3-Bromo-5-chloropyridin-2-YL)ethanone has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. It can be modified to create compounds with potential therapeutic effects.
Medicine: Research into the compound’s derivatives has shown promise in the development of new drugs for various diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone typically involves the bromination and chlorination of pyridine derivatives. One common method involves the reaction of 3-bromo-5-chloropyridine with ethanoyl chloride under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
1-(3-Bromo-5-chloropyridin-2-YL)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the halogens with amines, thiols, or other nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-chloropyridin-2-YL)ethanone depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved vary based on the specific derivative and its intended use. Detailed studies are required to elucidate the exact mechanisms by which the compound exerts its effects.
Comparaison Avec Des Composés Similaires
1-(3-Bromo-5-chloropyridin-2-YL)ethanone can be compared with other halogenated pyridine derivatives, such as:
- 1-(3-Bromo-2-chloropyridin-5-YL)ethanone
- 1-(5-Bromo-2-chloropyridin-3-YL)ethanone
These compounds share similar structural features but differ in the position of the halogen atoms on the pyridine ring. The unique arrangement of bromine and chlorine in 1-(3-Bromo-5-chloropyridin-2-YL)ethanone imparts distinct chemical properties, making it suitable for specific applications that other derivatives may not fulfill.
Propriétés
IUPAC Name |
1-(3-bromo-5-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWYNVTWPFJNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857413 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256823-11-6 |
Source


|
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromo-5-chloropyridin-2-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrimido[5,4-e][1,2,4]dioxazine](/img/structure/B594386.png)



